Chlorohexyl isocyanate
Description
Chlorohexyl isocyanate is a monofunctional aliphatic isocyanate characterized by a hexyl chain with a chlorine substituent and a reactive isocyanate (–NCO) group. It is primarily utilized in polymer chemistry, particularly in the synthesis of polyurethanes (PUs), where it serves as a chain-terminating agent or modifier to tailor material properties such as flexibility, hydrophobicity, and chemical resistance . Unlike diisocyanates (e.g., hexamethylene diisocyanate), which enable crosslinking, monofunctional isocyanates like this compound introduce controlled functionality, limiting polymer branching . Its applications extend to specialty coatings, adhesives, and biomedical materials, though specific industrial use cases are less documented in open literature.
Properties
CAS No. |
13654-91-6 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-chloro-6-isocyanatohexane |
InChI |
InChI=1S/C7H12ClNO/c8-5-3-1-2-4-6-9-7-10/h1-6H2 |
InChI Key |
MKMMDUNWJMDPHL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N=C=O)Cl |
Canonical SMILES |
C(CCCCl)CCN=C=O |
Origin of Product |
United States |
Preparation Methods
Chlorohexyl isocyanate can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2) . The general reaction is as follows:
RNH2+COCl2→RNCO+2HCl
This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl) . Due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea . These methods often involve the formation of carbamate intermediates, which are then thermally decomposed to yield isocyanates .
Chemical Reactions Analysis
Chlorohexyl isocyanate undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the key reactions include:
- Forms urethanes (carbamates).
Reaction with Alcohols: ROH+R’NCO→ROC(O)N(H)R’
Forms substituted ureas.Reaction with Amines: R’NCO+R”R”’NH→R’NH(C(O)NR”R”’)
Forms carbon dioxide and an amine.Reaction with Water: RNCO+H2O→RNH2+CO2
These reactions are typically catalyzed by tertiary amines or metal salts .
Scientific Research Applications
Biomedical Applications
Chlorohexyl isocyanate plays a crucial role in the development of biomedical materials, particularly polyurethanes (PUs). These materials are known for their biocompatibility and versatility in medical applications:
- Wound dressings : Polyurethanes derived from this compound can be utilized in wound care due to their moisture-retentive properties and ability to promote healing.
- Drug delivery systems : The compound's reactivity allows for the design of drug carriers that can release therapeutic agents in a controlled manner.
Industrial Applications
The industrial applications of this compound are extensive:
- Adhesives and sealants : Its strong bonding capabilities make it suitable for use in adhesives for construction and automotive industries.
- Coatings : this compound can be used in protective coatings that require durability and resistance to environmental factors.
Environmental Considerations
The production and use of this compound raise environmental concerns due to its potential toxicity:
- Toxicity studies : Research indicates that exposure to isocyanates can lead to respiratory issues and other health problems. Therefore, it is crucial to implement safety measures during handling and application .
- Regulatory frameworks : Various regulatory bodies are assessing the environmental impact of isocyanates, leading to stricter guidelines for their use in industrial processes .
Case Study 1: Biomedical Polyurethanes
A study highlighted the use of this compound in synthesizing polyurethanes for biomedical applications. The resulting materials demonstrated enhanced biocompatibility compared to traditional polyurethane formulations, making them suitable for medical devices .
Case Study 2: Sustainable Production Methods
Recent research has focused on developing bio-based methods for producing this compound from renewable resources. This approach not only reduces reliance on fossil fuels but also minimizes toxic by-products associated with conventional synthesis methods .
Mechanism of Action
The mechanism of action of chlorohexyl isocyanate involves its reactivity with nucleophiles. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamates, ureas, and carbon dioxide . These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The reactivity and applications of chlorohexyl isocyanate are influenced by its aliphatic chloroalkyl structure. Below is a comparative analysis with structurally related isocyanates:
Reactivity and Performance
- Electrophilicity : Aromatic isocyanates (e.g., 4-chlorophenyl isocyanate) exhibit higher electrophilicity due to electron-withdrawing substituents, accelerating reactions with nucleophiles like alcohols and amines. This compound, being aliphatic, shows moderate reactivity, suitable for controlled polymer modifications .
- Thermal Stability : Cycloaliphatic isocyanates (e.g., cyclohexyl isocyanate) outperform linear aliphatic variants in heat resistance due to their rigid cyclic structure .
- Hydrophobicity: The chlorine atom in this compound enhances moisture resistance compared to non-halogenated analogs like hexyl isocyanate, making it preferable for water-resistant coatings .
Research Findings and Industrial Relevance
- Polymer Synthesis: this compound’s monofunctionality allows precise control over PU chain length and end-group modification, as demonstrated in stable polyurethane dispersions .
- Biomedical Applications : Cyclohexyl isocyanate derivatives show promise in anticancer drug synthesis, leveraging their stability and biocompatibility .
- Environmental Impact: Regulatory trends (e.g., Nordic Swan Ecolabel) restrict halogenated blowing agents in foams but permit controlled isocyanate use, emphasizing safer alternatives .
Biological Activity
Chlorohexyl isocyanate (CHIC) is a chemical compound that has garnered attention due to its biological activity and potential health impacts. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
This compound is an isocyanate derivative characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 162.63 g/mol
This compound is known for its reactivity, particularly with nucleophiles, which can lead to various biological interactions.
Biological Activity
1. Mechanism of Action
this compound exhibits electrophilic properties, allowing it to react with nucleophiles such as proteins and amino acids. This interaction can lead to the formation of adducts that may alter protein function and trigger immune responses. The reactivity of isocyanates is primarily attributed to the presence of the isocyanate functional group (-N=C=O), which can form stable bonds with nucleophilic sites in biological molecules.
2. Toxicological Profile
Research indicates that exposure to this compound can lead to respiratory issues, skin irritation, and potential sensitization. A study investigating the relationship between isocyanate exposure and occupational asthma found that even low concentrations could pose a risk for sensitization and asthma development among workers in industries using these compounds .
Case Studies
Case Study 1: Occupational Exposure
A significant study focused on workers exposed to various isocyanates, including this compound. The findings suggested a correlation between exposure levels and the incidence of respiratory conditions, highlighting the importance of monitoring workplace environments for isocyanate presence .
Case Study 2: Environmental Impact
this compound has been detected in industrial effluents, raising concerns about its environmental persistence and potential bioaccumulation. Research on cyanogen halides, including chlorohexyl derivatives, indicated that these compounds could undergo slow photolysis and reaction with atmospheric radicals, affecting their degradation rates in the environment .
Table 1: Summary of Biological Effects of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
